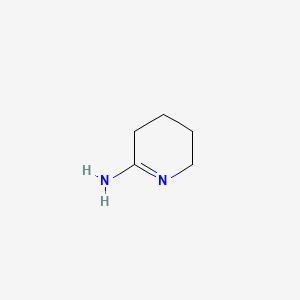

Piperidin-2-imine

Description

Contextualization within Cyclic Imine Chemistry

Cyclic imines are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) incorporated into a ring structure mdpi.commasterorganicchemistry.com. These compounds are fundamental building blocks in organic synthesis, often arising from intramolecular reactions between an amine and a carbonyl group within the same molecule, particularly when a stable five- or six-membered ring can be formed masterorganicchemistry.com. Piperidin-2-imine, with the molecular formula C₅H₁₀N₂, is a prime example of a six-membered cyclic imine nih.gov. It features an imine group at the 2-position of a saturated piperidine (B6355638) ring.

A key characteristic of imines, including cyclic imines like this compound, is their potential for tautomerism. This compound can exist in equilibrium with its enamine tautomer, 2,3,4,5-tetrahydropyridin-6-amine nih.govunifr.chresearchgate.net. This tautomeric flexibility influences its reactivity and spectroscopic properties, making it a subject of study in physical organic chemistry nih.gov. The imine functional group itself is a versatile reactive center, possessing both a nucleophilic nitrogen atom and an electrophilic carbon atom, which facilitates a wide array of chemical transformations ontosight.aimdpi.com.

Significance as a Core Chemical Motif and Research Subject

The piperidine ring system is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals, underscoring its importance in medicinal chemistry and drug discovery rsc.orgresearchgate.netmdpi.comijnrd.org. Cyclic imines, as precursors or key intermediates in the synthesis of these complex molecules, are therefore of considerable academic interest. This compound, by virtue of its structure, serves as a valuable synthon – a conceptual fragment used in retrosynthetic analysis – and a practical building block in organic synthesis mdpi.comox.ac.ukresearchgate.net.

The reactive nature of the imine bond allows this compound and its derivatives to participate in a variety of reactions, including cycloadditions (such as aza-Diels-Alder reactions), nucleophilic additions, and reductions masterorganicchemistry.comacs.orgnih.gov. These transformations are critical for constructing more elaborate molecular architectures, including alkaloids and other nitrogen-containing heterocycles mdpi.comresearchgate.net. The academic significance of this compound lies in its potential to be elaborated into diverse and complex molecular scaffolds, contributing to the development of new synthetic methodologies.

Scope of Academic Investigation

Academic research involving this compound and related cyclic imines spans several key areas:

Synthesis Methodologies: Significant research effort is dedicated to developing efficient and stereoselective methods for synthesizing piperidine rings, often utilizing imines as crucial intermediates. Strategies include aza-Diels-Alder reactions where imines act as dienophiles or dienes acs.orgnih.gov, electroreductive cyclizations involving imines beilstein-journals.org, and various cascade reactions that form the piperidine ring system researchgate.netmdpi.comorganic-chemistry.org. While direct synthetic routes to unsubstituted this compound may be less detailed in literature compared to its derivatives, the underlying imine chemistry is extensively studied.

Chemical Reactivity and Transformations: The imine functional group's inherent reactivity is a focal point. Academic studies explore reactions such as hydrolysis (reverting to the parent amine and carbonyl compound), reduction to amines (often as part of reductive amination), and participation in multicomponent reactions and cycloadditions masterorganicchemistry.comnih.gov. The tautomeric equilibrium between the imine and enamine forms also dictates its reactivity profile nih.govunifr.chresearchgate.net.

Spectroscopic and Computational Characterization: Characterizing cyclic imines and their derivatives is essential. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) nih.govactascientific.combas.bgresearchgate.netmdpi.comscholarsportal.infoeurjchem.com. Computational methods, particularly Density Functional Theory (DFT), are widely employed to study their structures, electronic properties, tautomeric preferences, and reaction mechanisms unifr.chresearchgate.netscholarsportal.infoeurjchem.comnih.govsemanticscholar.orgacs.orgijnc.irtandfonline.com.

Role as Synthons: The academic investigation into this compound and similar structures highlights their utility as versatile synthons for constructing complex organic molecules, including those with potential biological activity mdpi.comrsc.orgmdpi.comijnrd.org.

Data Tables

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Name | This compound | nih.gov |

| CAS Number | 22780-54-7 | nih.gov |

| Molecular Formula | C₅H₁₀N₂ | nih.gov |

| Molecular Weight | 98.15 g/mol | nih.gov |

| Synonyms | 2-iminopiperidine, 3,4,5,6-Tetrahydropyridin-2-amine, 2-Piperidinimine | nih.gov |

| IUPAC Name | 2,3,4,5-tetrahydropyridin-6-amine | nih.gov |

| Key Functional Group | Imine (C=N) | mdpi.comnih.govontosight.ai |

| Ring Size | Six-membered | masterorganicchemistry.comnih.govontosight.airsc.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c6-5-3-1-2-4-7-5/h1-4H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGUMNJVFYRSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275816 | |

| Record name | 2-Piperidinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22780-54-7 | |

| Record name | 2-Iminopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22780-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Piperidin 2 Imine

Reactions of the Imine Functional Group

The reactivity of piperidin-2-imine is largely dictated by the imine (C=N) functional group. This group is analogous to the carbonyl group in ketones and aldehydes, making it susceptible to a variety of transformations.

The carbon-nitrogen double bond in imines is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity allows for nucleophilic addition reactions, which are fundamental to the synthesis of various substituted piperidines.

A primary reaction of imines is their conversion to secondary amines through the addition of a nucleophile. wikipedia.org For instance, the reaction of an imine with an organolithium reagent (R"Li) leads to the formation of a lithium salt of a secondary amine. Subsequent hydrolysis of this intermediate yields the corresponding secondary amine. wikipedia.org This method provides a versatile route to introduce a wide range of substituents at the 2-position of the piperidine (B6355638) ring.

Reductive amination is another common method for producing secondary amines. This process involves the reaction of a ketone or aldehyde with a primary amine to form an imine, which is then reduced in situ. libretexts.org While this typically involves two separate steps, the use of specific reducing agents like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) allows for a one-pot reaction. libretexts.org These reagents are mild enough not to reduce the initial carbonyl compound but are reactive enough to reduce the formed imine. libretexts.org

The Stork enamine reaction is a powerful method for the α-alkylation of ketones or aldehydes. wikipedia.org The process begins with the formation of an enamine from a ketone and a secondary amine. libretexts.org This enamine then acts as a nucleophile, attacking an electrophile such as an alkyl halide or an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The resulting iminium salt is then hydrolyzed to yield the alkylated ketone. wikipedia.orglibretexts.org

Formation of the enamine from a ketone. wikipedia.org

Addition of the enamine to an electrophile (like an α,β-unsaturated aldehyde or ketone). wikipedia.org

Hydrolysis of the resulting iminium salt to regenerate the ketone. wikipedia.org

This reaction can also be adapted for acylation using acyl halides, leading to the formation of 1,3-diketones. wikipedia.org

The reduction of the C=N bond in imines is a crucial transformation that leads to the formation of saturated nitrogen-containing heterocycles like piperidines.

Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of pyridines and their derivatives to piperidines. liverpool.ac.uk This often requires catalysts such as rhodium, palladium, or iridium. liverpool.ac.ukorganic-chemistry.org For instance, a rhodium oxide (Rh₂O₃) catalyst has been shown to be effective for the reduction of various unprotected pyridines under mild conditions. rsc.org Heterogeneous catalysts are often preferred in industrial settings due to their stability and ease of separation from the reaction products. liverpool.ac.uk

Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) offers a safer and more operationally simple alternative to using high-pressure hydrogen gas. liverpool.ac.uk In this method, a hydrogen donor like formic acid or isopropanol (B130326) is used in situ. rsc.org For example, pyridinium (B92312) salts can be reduced to chiral piperidines with high diastereoselectivity using (R)-(+)-α-methylbenzylamine as a chiral amine source and formic acid as the hydrogen source. liverpool.ac.uk Rhodium complexes, such as [Cp*RhCl₂]₂, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium salts using a formic acid/triethylamine mixture. researchgate.net This method can selectively produce either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridinium ring. researchgate.net

The table below summarizes some catalytic systems used for the reduction of pyridine (B92270) derivatives.

| Catalyst System | Hydrogen Source | Substrate | Product | Key Features | Reference |

| Rh₂O₃ | H₂ (5 bar) | Functionalized Pyridines | Piperidines | Mild conditions, broad substrate scope | rsc.org |

| [Cp*RhCl₂]₂ / KI | HCOOH-Et₃N | Quaternary Pyridinium Salts | Piperidines or Tetrahydropyridines | High chemoselectivity, mild conditions | researchgate.net |

| RuCl₃·xH₂O | H₃N-BH₃ | Pyridines | Piperidines | Metal-catalyzed transfer hydrogenation | organic-chemistry.org |

| (R)-(+)-α-methylbenzylamine / HCOOH | Formic Acid | Pyridinium Salts | Chiral Piperidines | Asymmetric transfer hydrogenation, high diastereoselectivity | liverpool.ac.uk |

The oxidation of imines can lead to various products depending on the oxidizing agent and reaction conditions. A common oxidation reaction involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an oxaziridine. wikipedia.org

In the context of piperidine derivatives, oxidation reactions often target the carbon atoms adjacent to the nitrogen. For example, the OH-initiated photo-oxidation of piperidine has been shown to proceed via H-abstraction from both the N-H group and the C-H groups, leading to the formation of 2,3,4,5-tetrahydropyridine (an imine) as the major product. whiterose.ac.uk Further oxidation can occur. For instance, the oxidation of N-acyl-piperidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can yield the corresponding piperidin-2-ones. researchgate.net

Atmospheric oxidation of cyclic imines, such as the piperazine (B1678402) derivative 1,2,3,6-tetrahydropyrazine, initiated by OH radicals, primarily involves H-abstraction from a carbon adjacent to the amine nitrogen. This leads to the formation of a second imine function through an O₂-addition/HO₂-elimination pathway. acs.org

Imines can be hydrolyzed back to their corresponding primary amine and carbonyl compound (aldehyde or ketone). libretexts.org This reaction is typically carried out in the presence of aqueous acid. masterorganicchemistry.com The hydrolysis of imines is a reversible process, and to drive the formation of the imine, water is often removed from the reaction mixture. nih.gov

The mechanism of imine hydrolysis involves the protonation of the imine nitrogen, making the carbon atom more electrophilic. Water then acts as a nucleophile, attacking the carbon of the C=N bond. A series of proton transfers follows, ultimately leading to the cleavage of the C-N bond and the formation of a carbonyl group and an amine. The rate of hydrolysis can be influenced by pH and the presence of metal ions. researchgate.net

Nucleophilic Additions to the C=N Bond

Derivatization Strategies of the this compound Scaffold

The functional group handles on the this compound core—specifically the ring nitrogen and various carbon atoms—provide multiple sites for chemical modification. These derivatization strategies are crucial for building molecular complexity and synthesizing a wide array of functionalized piperidine structures.

N-Substitution Reactions

The secondary amine within the piperidine ring is a primary site for substitution, enabling the introduction of various functionalities through N-alkylation and N-acylation reactions. These modifications are fundamental in tuning the molecule's steric and electronic properties.

Common N-substitution strategies include:

N-Alkylation: This involves the reaction of the piperidine nitrogen with alkyl halides or other electrophilic alkylating agents. For instance, two-carbon linkers have been introduced onto the piperidine nitrogen using reagents like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides. This reaction is often used to install amide functionalities, which can be a key step in the sequential derivatization of the scaffold. d-nb.info

Aza-Michael Addition: The nucleophilic piperidine nitrogen can participate in aza-Michael reactions with activated alkenes, such as acrylonitrile (B1666552) and tert-butyl acrylate, to introduce three-carbon chains. researchgate.net

Orthogonal protecting groups are often employed to allow for selective and sequential N-functionalization, enabling the synthesis of diverse compound libraries from a single scaffold. nih.gov

Table 1: Examples of N-Substitution Reactions on the Piperidine Scaffold

| Reaction Type | Reagent Examples | Product Functional Group |

| N-Alkylation | Bromoacetonitrile, 2-Iodoethanol | N-Alkyl |

| N-Acylation | Acyl Chlorides | N-Amide |

| Aza-Michael Addition | Acrylonitrile, tert-Butyl acrylate | N-Cyanoethyl, N-Acrylate ester |

C-Substitution Reactions (e.g., at C-2, C-4, C-6 of the piperidine ring)

Functionalization of the carbon atoms of the piperidine ring is a powerful strategy for creating stereochemically complex and diverse molecules. While the C-2 position is electronically activated due to the adjacent nitrogen, direct C-H functionalization can be achieved at various positions by carefully selecting catalysts and protecting groups. usm.edunsf.govznaturforsch.com

C-2 and C-6 Substitution: The C-2 and C-6 positions, being alpha to the ring nitrogen, are susceptible to functionalization. Methods include α-cyanation and α-arylation of the corresponding lithium amides. mdpi.com Rhodium-catalyzed C-H insertion reactions have also been effectively used to introduce substituents at the C-2 position. znaturforsch.combiomedpharmajournal.org The synthesis of 2,4,6-trisubstituted piperidines often involves multi-step sequences where the C-2 and C-6 substituents are introduced early in the synthetic route. mdpi.com

C-4 Substitution: The C-4 position is sterically accessible and can be functionalized directly if the electronic preference for the C-2 position is overridden. usm.eduznaturforsch.com This has been achieved using specific rhodium catalysts in combination with N-α-oxoarylacetyl-piperidines. nsf.govznaturforsch.com Other routes include nucleophilic addition of organometallic reagents to N-galactosyl-5,6-dehydropiperidin-2-one precursors, which proceeds with high regioselectivity at the C-4 position. thieme-connect.com Additionally, iridium-catalyzed hydrogen borrowing annulation methods can provide access to enantioselective C4-substituted piperidines. thieme-connect.com

Table 2: Strategies for C-Substitution on the Piperidine Ring

| Position | Method | Key Features |

| C-2 | Rhodium-catalyzed C-H insertion | Site selectivity is controlled by the catalyst and the nitrogen protecting group. nsf.govznaturforsch.combiomedpharmajournal.org |

| C-4 | Rhodium-catalyzed C-H insertion | Requires specific N-acyl protecting groups and catalysts to override C-2 reactivity. nsf.govznaturforsch.com |

| C-4 | Nucleophilic addition | Utilizes activated piperidin-2-one precursors for regioselective addition. thieme-connect.com |

| C-2, C-6 | Multi-step synthesis | Often involves the condensation of ketones, aldehydes, and ammonia (B1221849) sources. google.com |

Dynamic Covalent Chemistry (DCC) and Selective Derivatization

The formation of an imine is a reversible reaction that operates under thermodynamic control, making it a cornerstone of dynamic covalent chemistry (DCC). This principle can be harnessed for the selective derivatization of molecules containing multiple reactive sites.

In this strategy, a protecting group is introduced via a reversible reaction, such as imine formation, to temporarily block one functional group while another is modified. google.com For example, salicylaldehyde (B1680747) can selectively form an imine with a primary amine in the presence of a secondary amine. This dynamic protecting group (DPG) strategy allows the free secondary amine to be derivatized (e.g., acylated). google.com The imine can then be easily cleaved under mild conditions, often through a thermodynamically driven imine exchange with a reagent like a hydrazine (B178648) or alkoxyamine, to liberate the now-monofunctionalized primary amine. This "one-pot" approach, which combines protection, derivatization, and deprotection without isolating intermediates, demonstrates the power of DCC for efficient and selective synthesis. google.com

Role as Reactive Intermediates

The this compound structure and its precursors are frequently involved as key reactive intermediates in a variety of complex chemical transformations. The ability to form iminium ions and participate in reaction cascades is central to its synthetic utility.

Iminium Ion Formation and Reactivity

The cyclic imine functionality can be protonated or activated by a Lewis acid to form a highly electrophilic N-substituted iminium ion. This intermediate is significantly more reactive towards nucleophiles than the neutral imine. The formation of the iminium ion is a critical step in many reactions catalyzed by secondary amines like piperidine.

The process typically begins with the nucleophilic addition of the amine to a carbonyl compound (e.g., an aldehyde), forming a carbinolamine intermediate. znaturforsch.comthieme-connect.com Subsequent acid-catalyzed dehydration eliminates water to generate the reactive iminium ion. znaturforsch.comthieme-connect.com This species can then be attacked by a wide range of nucleophiles. For example, in the Knoevenagel condensation, an enolate attacks the iminium ion, leading to a C-C bond formation. nsf.govznaturforsch.com The enhanced electrophilicity of the iminium ion is also exploited in intramolecular cyclizations, such as the aza-Prins cyclization, to construct complex heterocyclic systems. mdpi.com

Involvement in Cascade and Domino Reactions

The reactivity of the imine and iminium ion intermediates makes the piperidine scaffold a frequent participant in cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient for rapidly building molecular complexity from simple precursors.

This compound precursors are central to several powerful cascade reactions:

Nitro-Mannich/Lactamisation Cascade: Cyclic imines can undergo a nitro-Mannich reaction followed by an intramolecular lactamization to produce heavily substituted 5-nitropiperidin-2-ones.

Aza-Michael/Michael Cyclization: An aza-Michael addition followed by an intramolecular Michael addition can lead to the enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives.

Imino-Aldol-Aza-Michael Reactions: Activated imines can undergo a domino sequence involving an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael reaction to yield highly functionalized 2,6-disubstituted piperidines.

Three-Component Domino Reactions: Piperidine can participate in one-pot, three-component reactions with aldehydes and alkynes, proceeding through propargyl amine formation, elimination of piperidine, and subsequent carbocyclization to form complex aromatic systems.

These examples highlight how the inherent reactivity of the imine functionality is leveraged to orchestrate complex and elegant transformations, leading to diverse and valuable piperidine-containing structures.

Deconstruction-Reconstruction Strategies

Deconstruction-reconstruction strategies represent a sophisticated approach in synthetic organic chemistry, allowing for the transformation of existing molecular scaffolds into new, often more complex or functionally diverse structures. In the context of this compound, this involves the controlled cleavage (deconstruction) of the piperidine ring, followed by a subsequent reassembly (reconstruction) to form either a modified piperidine core or an entirely different heterocyclic system. These strategies are particularly valuable for the late-stage diversification of molecules. nih.govnih.gov

The core principle of these strategies lies in the strategic cleavage of one or more bonds within the this compound ring, leading to a reactive intermediate. This intermediate is then poised to undergo a variety of intramolecular or intermolecular reactions to forge a new ring system. The nature of the final product is dictated by the reaction conditions, the presence of other functional groups, and the specific reagents employed.

Ring-Opening and Recyclization

A primary pathway in deconstruction-reconstruction involves the initial ring-opening of the this compound scaffold. This can be achieved through various chemical stimuli that target the inherent reactivity of the cyclic amidine functionality. The resulting open-chain intermediate can then undergo recyclization to afford new heterocyclic structures.

One conceptual approach involves the hydrolytic or aminolytic cleavage of the endocyclic C-N bond of the amidine. For instance, under acidic or basic conditions, the this compound ring could be opened to yield a δ-amino-substituted carboxylic acid derivative. This intermediate could then be subjected to different cyclization conditions to form new heterocycles.

A related strategy is the deconstructive functionalization of cyclic amines through C-C or C-N bond cleavage. nih.govrsc.org For N-acylated piperidines, silver-mediated ring-opening has been demonstrated to generate acyclic intermediates that can be functionalized. researchgate.net A similar strategy applied to an N-protected this compound could lead to a reactive open-chain species that can be trapped and reconstructed.

| Reaction Type | Proposed Substrate | Key Reagents/Conditions | Intermediate | Potential Product |

| Hydrolytic Ring Opening | N-Acyl-piperidin-2-imine | H₃O⁺ or OH⁻ | δ-(Acylamino)valeric acid | Substituted piperidinone |

| Reductive Ring Opening | This compound | Strong reducing agents (e.g., LiAlH₄) | 1,5-Diaminopentane | - |

| Oxidative Ring Cleavage | N-Aryl-piperidin-2-imine | Oxidizing agents (e.g., RuO₄) | Imino-acid derivative | Acyclic imide |

Ring Contraction and Expansion Reactions

Ring contraction and expansion reactions are powerful tools for skeletal diversification, transforming the six-membered piperidine ring into smaller or larger heterocyclic systems.

Ring Contraction:

Photomediated ring contractions have been reported for α-acylated piperidines, proceeding through a Norrish Type II reaction to yield cyclopentane (B165970) derivatives. nih.gov While not directly demonstrated on this compound, an analogous N-acylated piperidin-2-one, a close structural relative, could potentially undergo a similar transformation. Another approach involves oxidative rearrangement. For instance, the treatment of N-H piperidines with a hypervalent iodine reagent like phenyliodine(II) diacetate (PIDA) can induce ring contraction to the corresponding pyrrolidine (B122466) derivatives through an iminium ion intermediate. researchgate.net A similar oxidative rearrangement of this compound could conceivably lead to substituted pyrrolidine-2-imine derivatives.

| Transformation | Proposed Substrate | Key Reagents/Conditions | Key Intermediate | Product |

| Oxidative Rearrangement | This compound | PhI(OAc)₂ | Iminium ion | Substituted Pyrrolidine-2-imine |

| Photomediated Contraction | N-Acyl-piperidin-2-one | hν (Visible Light) | 1,4-Diradical | Substituted Cyclopentylamine |

Ring Expansion:

Conversely, ring expansion methodologies can convert the piperidine framework into seven-membered azepanes or eight-membered azocanes. A notable example is the palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines. chemrxiv.orgrsc.org This reaction proceeds through the rearrangement of allylic amines. An appropriately substituted this compound derivative bearing a vinyl group could potentially undergo such a transformation to yield larger ring structures containing the imine functionality.

| Transformation | Proposed Substrate | Catalyst/Reagents | Key Process | Product |

| Two-Carbon Ring Expansion | 2-Vinyl-piperidin-2-imine derivative | Palladium catalyst | Allylic amine rearrangement | Azepane or Azocane imine derivative |

Cycloaddition and Rearrangement Cascades

Cycloaddition reactions offer another avenue for the profound reconstruction of the this compound skeleton. The imine functionality can participate as a dienophile or, in its N-alkenyl form, as a 2-azadiene in [4+2] cycloaddition reactions, leading to fused or bridged heterocyclic systems. acs.orgnih.govnih.gov

For instance, an N-alkenyl this compound could theoretically undergo a Diels-Alder reaction with an electron-rich alkene to form a tetrahydropyridinium ion intermediate. Subsequent nucleophilic trapping would result in a complex piperidine-fused architecture. nih.gov

Furthermore, cascade reactions involving initial cyclopropanation followed by dipolar cycloaddition have been reported for bis(diazo)piperidin-2-one systems, a related lactam structure. researchgate.net This highlights the potential for developing complex, multi-step transformations starting from appropriately functionalized this compound derivatives.

| Reaction Cascade | Proposed Substrate | Key Reagents | Key Processes | Potential Product Class |

| [4+2] Cycloaddition | N-Alkenyl-piperidin-2-imine | Alkene dienophile | Diels-Alder reaction, Nucleophilic trapping | Fused piperidine derivatives |

| Cyclopropanation/Cycloaddition | Diazo-functionalized this compound | Rhodium(II) catalyst | Cyclopropanation, Dipole formation, Cycloaddition | Azapolycycles |

These deconstruction-reconstruction strategies, while in some cases speculative for this compound itself, are based on well-established reactivity principles of related cyclic amines and imines. They represent a frontier in the synthetic chemistry of this compound, promising access to a wide array of novel and structurally diverse heterocyclic molecules.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available. While numerous studies apply quantum chemical calculations to piperidine derivatives and related molecules, a dedicated analysis covering the specific subsections outlined in the request—Geometry Optimization, Vibrational Frequency Analysis, Electronic Structure Analysis (HOMO-LUMO, Charge Transfer), Natural Bond Orbital (NBO) Analysis, and Molecular Electrostatic Potential (MEP) Mapping for this compound—could not be located.

The methodologies requested are standard in the field of computational chemistry for characterizing novel or interesting molecules. For instance, Density Functional Theory (DFT) is a common approach used to study the electronic structure and properties of molecules, including various piperidine derivatives. Such studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms to predict bond lengths and angles.

Vibrational Frequency Analysis: Simulating infrared and Raman spectra to help interpret experimental data.

HOMO-LUMO Analysis: Examining the highest occupied and lowest unoccupied molecular orbitals to understand chemical reactivity and electronic transitions.

NBO Analysis: Investigating charge distribution, hybridization, and intramolecular interactions.

MEP Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

However, the specific output data, findings, and data tables from these analyses for this compound are not present in the surveyed literature. Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information focused solely on this compound.

Computational and Theoretical Investigations of Piperidin 2 Imine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications and data storage. nih.gov Organic molecules with π-conjugated systems are of particular interest as they can exhibit significant NLO responses due to electric charge delocalization. researchgate.net Computational methods, especially DFT, are pivotal in predicting and understanding the NLO properties of molecules like Piperidin-2-imine. nih.gov

Theoretical studies on related piperidone derivatives have demonstrated that computational approaches can effectively calculate NLO properties. researchgate.nettandfonline.com The key parameters, average polarizability (⟨α⟩) and the first hyperpolarizability (β₀), are calculated to quantify a molecule's NLO response. researchgate.nettandfonline.com For instance, DFT calculations using functionals like B3LYP and M06 with appropriate basis sets (e.g., 6-311G(d,p)) have been successfully used to investigate these properties in piperidone derivatives. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO-LUMO) is also critical, as the energy gap and orbital distribution indicate the potential for intramolecular charge transfer, a key factor in NLO activity. nih.govtandfonline.com For octaphyrin derivatives, computational studies have shown that the introduction of electron-donating groups can enhance the nonlinear response. frontiersin.org These computational strategies are directly applicable to this compound to predict its potential as an NLO material.

Table 1: Computational Methods for NLO Property Prediction

| Method | Functional/Basis Set | Calculated Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Geometric parameters, HOMO-LUMO energies, NBO analysis | researchgate.net |

| Density Functional Theory (DFT) | HF, B3LYP, M06 / 6-311G(d,p) | Average polarizability ⟨α⟩, first hyperpolarizability (βtot) | researchgate.net |

Thermodynamic Properties Calculations

Theoretical calculations are widely used to determine the thermodynamic properties of molecules, providing data that can be difficult to obtain experimentally. ijnc.irwhiterose.ac.uk These calculations are essential for understanding the stability, formation, and reaction equilibria of compounds like this compound.

Quantum chemical methods can predict standard enthalpies of formation (ΔfH°), heat capacities (Cp), and entropies (S) for molecules in the gas phase. gatech.edu For related compounds like piperidine (B6355638) and its derivatives, thermochemical properties have been determined using both experimental techniques and computational models. nist.govresearchgate.net For example, the thermodynamic properties of piperidine borane (B79455) have been studied, with zero-point energies and thermal corrections for enthalpy, entropy, and Gibbs free energy obtained at the MP2/cc-pVTZ level of theory. whiterose.ac.uk These computational approaches involve frequency calculations to obtain the necessary vibrational data for determining thermochemical parameters at different temperatures. gatech.eduscielo.br

Table 2: Calculated Thermodynamic Data for a Related Compound (Piperidine)

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔfH°(gas) | -48.5 ± 1.1 | kJ/mol | Combustion Calorimetry | nist.gov |

| ΔfH°(liquid) | -88.9 ± 1.0 | kJ/mol | Combustion Calorimetry | nist.gov |

| S°(gas) | 321.4 ± 4.2 | J/mol·K | Calorimetry | nist.gov |

The Gibbs free energy change (ΔG) is a critical parameter for predicting the spontaneity of a chemical reaction. Computational studies can accurately determine ΔG for reactions involving imines. scielo.brnih.gov For example, DFT methods have been used to study the synthesis of an imine from a piperidine-containing cyclohexanone (B45756) and benzylamine, where ΔG was calculated at different temperatures to evaluate the reaction's feasibility. ijnc.ir Similarly, the Gibbs free energy of activation (ΔG‡) for conformational changes in N-Boc-2-arylpiperidines has been calculated to be approximately 55 kJ/mol at 195 K, providing insight into the rotational dynamics of the molecule. acs.org These calculations typically involve optimizing the geometries of reactants, products, and transition states and then performing frequency calculations to obtain the necessary thermal corrections for enthalpy and entropy. scielo.br

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, providing detailed information about transition states and reaction pathways that are often inaccessible through experimental means alone. whiterose.ac.ukacs.org DFT-based calculations play a pivotal role in providing insights into reaction mechanisms, stability, and reactive sites. nih.gov

Identifying and characterizing the transition state (TS) is fundamental to understanding a reaction's mechanism. Computational methods are used to locate the TS on the potential energy surface, which is a first-order saddle point. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. whiterose.ac.uk For example, in the study of N-Boc-2-arylpiperidines, transition-state calculations were performed to determine the lowest energy pathway for the rotation of the Boc group. acs.org In another study on the dehydrogenation of piperidine borane, the transition state structures for both uncatalyzed and catalyzed pathways were located and characterized using computational methods. whiterose.ac.uk

Once the reactants, products, and transition state have been computationally characterized, the energy barrier for the reaction can be determined. This barrier, often expressed as the Gibbs energy of activation (ΔG‡), dictates the reaction rate. For the rotation of the Boc group in a piperidine derivative, the Gibbs energy of activation was calculated to be around 55 kJ/mol. acs.org Similarly, energy profile diagrams for the dehydrogenation of piperidine borane have been constructed from calculated energies, illustrating the energy barriers for the reaction pathways. whiterose.ac.uk These computational determinations of energy barriers are crucial for predicting reaction kinetics and understanding selectivity. acs.org

Conformational Analysis

The conformational landscape of the piperidine ring is a cornerstone of its chemical behavior. Theoretical and computational studies are instrumental in elucidating the preferred spatial arrangements of this compound. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the introduction of an endocyclic imine group at the C2 position introduces significant geometric changes. The sp² hybridization of the C2 carbon and the N1 nitrogen flattens this portion of the ring, leading to distinct conformational possibilities.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the relative energies of different conformers. For substituted piperidines, molecular mechanics calculations can also quantitatively predict conformer energies. nih.gov Studies on tetrasubstituted spirocyclic piperidines have shown that the ring can adopt a boat conformation to minimize unfavorable interactions between substituents, a finding confirmed by both X-ray analysis and DFT studies. rsc.org In the case of this compound, theoretical calculations would explore potential chair, boat, and twist-boat conformations, identifying the global minimum energy structure and the energy barriers to interconversion. These analyses are crucial for understanding how the molecule's shape influences its reactivity and interactions with biological targets. The orientation of the imine hydrogen and the lone pair on the sp² nitrogen relative to the rest of the ring are key factors in determining the most stable conformer.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(2d,p) level of theory), is a reliable approach for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted shifts are then compared to experimental data, often showing good agreement, which helps in the structural confirmation of the synthesized compound and its derivatives. nih.gov For instance, in studies of similar heterocyclic compounds, calculated and experimental wavenumbers have shown strong correlation. researchgate.net

UV-Vis Absorption Spectra: The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net The calculations can identify the specific molecular orbitals involved in the primary electronic transitions, such as n → π* or π → π* transitions associated with the C=N chromophore. TD-DFT calculations can also be performed to simulate the spectrum in different solvents to investigate solvatochromic effects, which describe how the solvent environment influences the absorption spectrum. researchgate.net

Below is an illustrative table showing the kind of data generated in such computational studies, comparing predicted and experimental values for a related piperidine derivative.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 165.2 | 163.8 |

| C3 | 35.8 | 34.5 |

| C4 | 25.1 | 24.7 |

| C5 | 26.4 | 25.9 |

| C6 | 45.9 | 45.1 |

Molecular Modeling and Docking Studies

Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. walisongo.ac.id For this compound, docking studies can elucidate its potential interactions within the active site of various enzymes or receptors, providing a rationale for its biological activity. These simulations are critical in structure-based drug design.

The structural features of this compound—specifically the protonated iminium ion form—are key to its interactions. Docking studies on similar piperidine-based ligands have revealed common interaction patterns. For example, the positively charged nitrogen atom frequently forms crucial polar interactions:

Salt Bridges: A bidentate salt bridge can be formed between the protonated piperidine nitrogen and the carboxylate groups of acidic amino acid residues like aspartic acid (Asp) and glutamic acid (Glu). nih.gov

Cation-π Interactions: The ionized nitrogen can engage in favorable cation-π interactions with the aromatic rings of residues such as phenylalanine (Phe) or tyrosine (Tyr). nih.gov

Hydrogen Bonds: The N-H groups of the piperidine ring can act as hydrogen bond donors, interacting with backbone carbonyls or side-chain acceptors on the protein. nih.gov

Molecular dynamics (MD) simulations can further refine the docking poses, assessing the stability of the ligand-protein complex over time and confirming the persistence of key interactions. nih.govnih.gov

The following table summarizes the potential ligand-protein interactions for this compound based on studies of analogous compounds.

| Interaction Type | This compound Moiety | Potential Protein Residue |

|---|---|---|

| Salt Bridge / Ionic | Protonated Imine Nitrogen (NH₂⁺) | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond (Donor) | Ring N-H, Imine N-H | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Backbone C=O |

| Cation-π | Protonated Imine Nitrogen (NH₂⁺) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic | Piperidine Ring (-CH₂-) | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, this method provides a graphical representation of how molecules interact with their neighbors.

For this compound, this analysis would begin with a theoretical or experimentally determined crystal structure. The Hirshfeld surface is often mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. mdpi.com

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). mdpi.com These plots allow for the deconvolution of the Hirshfeld surface into contributions from specific atom pairs, quantifying the percentage of the surface involved in different types of interactions. researchgate.net For piperidine-containing structures, common interactions identified include:

H···H contacts: Often the most abundant interaction, reflecting van der Waals forces. scirp.org

N···H/O···H contacts: Appear as sharp spikes in the fingerprint plot and are indicative of strong hydrogen bonds. nih.govscirp.org

C···H contacts: Often represent weaker C-H···π interactions. scirp.org

This quantitative analysis provides a deep understanding of the crystal packing forces, which are essential for predicting crystal morphology and understanding physical properties like solubility and stability.

The table below shows a typical breakdown of intermolecular contacts derived from Hirshfeld analysis for a related heterocyclic compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5% |

| Cl···H | 20.8% |

| C···H | 12.3% |

| N···H | 8.1% |

| C···C | 5.4% |

| Other | 7.9% |

Analytical and Spectroscopic Characterization Methods in Piperidin 2 Imine Research

Spectroscopic Techniques (as research tools)

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, yielding detailed information about molecular structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the different types of hydrogen atoms in a molecule and their neighboring environments through chemical shifts and coupling patterns. For Piperidin-2-imine, ¹H NMR would show distinct signals for the protons on the piperidine (B6355638) ring and any protons associated with the imine group. The specific chemical shifts would depend on the exact structure and electronic environment. For example, in related piperidine structures, signals for protons adjacent to nitrogen or carbonyl groups appear at characteristic chemical shifts rsc.orgdergipark.org.trmdpi.com.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. It detects signals for each unique carbon atom in the molecule. For this compound, ¹³C NMR would identify the carbons of the piperidine ring, including the carbon involved in the imine functionality (C=N), which typically resonates at a distinct chemical shift compared to saturated carbons rsc.orgdergipark.org.trmdpi.com. For instance, the carbon of a C=N bond in an imine can appear in the range of 150-170 ppm, while other ring carbons would fall within typical aliphatic ranges rsc.orgmdpi.com.

Mass Spectrometry (MS, GC-MS, FAB-MS)Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in structural confirmation and identification.

Molecular Weight Determination: MS techniques like Electron Ionization (EI), Electrospray Ionization (ESI), or Fast Atom Bombardment (FAB) can provide the molecular ion peak, confirming the molecular weight of this compound. The molecular formula C₅H₁₀N₂ corresponds to a monoisotopic mass of approximately 98.084 Da nih.gov. This value is critical for verifying the compound's identity.

Fragmentation Pattern: The fragmentation pattern observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or EI-MS provides structural clues. Characteristic fragment ions can arise from the cleavage of bonds within the piperidine ring or the imine moiety, helping to piece together the molecular structure vulcanchem.comnih.gov.

Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and molecular packing arrangements. While specific crystal structure data for this compound itself was not directly found, studies on related piperidine derivatives and imine compounds highlight the importance of this technique. For example, X-ray diffraction has been used to confirm the structure and conformation of various piperidin-4-one derivatives ijitee.orgresearchgate.netresearchgate.netmdpi.comrcsb.org, revealing details about hydrogen bonding, crystal packing, and stereochemistry. Such analyses are vital for understanding intermolecular interactions and solid-state properties. The Protein Data Bank (PDB) entry 6B2L describes the crystal structure of Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni in complex with this compound, indicating its use in structural biology studies rcsb.org.

Compound Name Table

| Common Name | Chemical Formula | CAS Number |

| This compound | C₅H₁₀N₂ | 22780-54-7 |

Single-Crystal X-ray Structure Determination

Single-crystal X-ray diffraction analysis is the gold standard for unequivocally determining the molecular structure of crystalline compounds. The process involves obtaining high-quality single crystals of this compound, which are then mounted and subjected to a beam of X-rays. The diffraction pattern generated by the interaction of X-rays with the electron clouds of the atoms within the crystal lattice is recorded. Sophisticated computational methods are then applied to solve the diffraction data, leading to the determination of atomic coordinates, which in turn define the molecule's structure core.ac.ukmdpi.com.

Research has utilized single-crystal XRD to confirm the structure of this compound when it is complexed with biological targets. For instance, the crystal structure of Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni in complex with this compound was determined using X-ray diffraction rcsb.org. This study reported a resolution of 1.56 Å, with an R-value (Work) of 0.171 and an R-value (Free) of 0.195 rcsb.org. These parameters are indicative of a well-refined crystal structure, confirming the presence and precise arrangement of this compound within the protein complex.

Furthermore, XRD is instrumental in verifying the stereochemistry of chiral compounds. For related piperidine derivatives, the Flack parameter, derived from the crystallographic refinement, has been used to confirm the absolute configuration and the presence of a single enantiomer, which is critical for understanding biological activity and synthetic pathways mdpi.comrsc.org. The quality of single crystals directly impacts the accuracy of the structural determination, with factors such as unit cell dimensions, space group, and completeness of data collection being vital for a successful analysis core.ac.ukmdpi.commdpi.comijitee.org.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Source |

| Resolution | 1.56 Å | rcsb.org |

| R-Value (Work) | 0.171 | rcsb.org |

| R-Value (Free) | 0.195 | rcsb.org |

Analysis of Molecular Geometry and Conformation

Conformational analysis using XRD can also involve metrics such as puckering amplitude (Q) and Cremer parameters (θ, φ) to quantitatively describe deviations from planarity or ideal conformations like the chair or boat forms iucr.org. The orientation of substituents, whether axial or equatorial, is also determined, which can significantly impact molecular packing and intermolecular interactions within the crystal rsc.orgsibran.ru. For example, studies on piperidine derivatives have shown that substituents can dictate whether the ring adopts a chair or a distorted conformation, such as a boat or half-chair, to minimize steric hindrance rsc.orgiucr.org. The analysis of torsion angles is crucial for understanding the flexibility and preferred dihedral orientations of the ring atoms, providing insights into the molecule's behavior in different environments.

Table 2: Representative Bond Lengths in Piperidine Rings

| Bond Type | Typical Length (Å) | Source |

| C-N (saturated) | 1.45 – 1.50 | |

| C-C (saturated) | ~1.52–1.54 | ijitee.org |

| C-H (aliphatic) | ~1.08 |

(Note: Specific bond lengths and angles for this compound itself would require direct crystallographic data for the isolated compound or its salts, which are not fully detailed in the provided search snippets. Data from related piperidine structures are used for illustrative purposes.)

Compound Names Mentioned:

this compound

Methyl({[(2S)-piperidin-2-yl]methyl})amine

Purine Nucleoside Phosphorylase Isoform 2

3-chloro-3-methyl-2,6-diphenylpiperidin-4-one

3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one

PMDPM (phenyl(3-methyl-2,6-diphenyl-piperidin-1-yl)methanone)

(E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one

1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one

8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

N-Nitroso-2,6-diphenylpiperidines

N-Nitroso-2,6-diphenylpiperidin-4-ones

(3S,5S)-9c

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Emerging Research Directions and Perspectives in Piperidin 2 Imine Chemistry

Development of Novel Catalytic Systems

The synthesis of piperidine (B6355638) frameworks, the core structure of piperidin-2-imine, is continually being improved through the development of innovative catalytic systems. These modern catalysts offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Recent advancements include the use of simple, inexpensive, and effective catalysts for multi-component reactions. For instance, Fe(NO₃)₃·9H₂O has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of highly functionalized piperidines at room temperature, featuring an easy work-up and high yields researchgate.net. Similarly, iron complexes have been used in the reductive amination of ϖ-amino fatty acids, where phenylsilane promotes the formation and reduction of the imine intermediate nih.gov.

Photocatalysis represents another frontier. A novel method utilizing visible light and a homogeneous iodine catalyst has been developed for the selective intramolecular Csp³–H amination to form piperidines acs.org. This light-induced reaction proceeds through a dual catalytic cycle, merging radical C–H functionalization with an iodine-catalyzed C–N bond formation, and notably overrides the typical preference for the formation of five-membered rings (pyrrolidines) acs.org.

A variety of transition metals are at the heart of many new catalytic strategies for piperidine synthesis. Key examples are summarized in the table below.

| Catalyst System | Reaction Type | Key Advantages |

| Fe(NO₃)₃·9H₂O | One-pot, three-component synthesis | Efficiency, mild conditions, simple work-up researchgate.net |

| Iodine / Visible Light | Intramolecular Csp³–H amination | High selectivity for piperidines, mild conditions acs.org |

| Palladium Complexes | Enantioselective 6-exo aza-Heck cyclization | Redox-neutral conditions, high selectivity nih.gov |

| Copper(I) Complexes | Radical enantioselective cyclization | Atypical 6-endo cyclization of β-lactams nih.gov |

| Iridium(III) Complexes | Light-mediated intramolecular radical carbocyclization | Synthesis of fluorine-containing derivatives nih.gov |

| Cobalt(II) Complexes | Radical intramolecular cyclization of amino-aldehydes | Good yields for various piperidines nih.gov |

These developments highlight a clear trend towards catalysts that are not only more efficient but also enable novel transformations under sustainable conditions, such as using light as a reagent.

Exploration of New Reaction Pathways and Mechanistic Insights

Alongside new catalysts, researchers are discovering and elucidating novel reaction pathways that provide access to the piperidine core and its imine derivatives. These explorations often lead to a deeper mechanistic understanding, which is crucial for reaction optimization and broader application.

One innovative approach is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor beilstein-journals.org. This electrochemical method is presented as a green and efficient, single-step synthesis of piperidine derivatives from readily available starting materials, avoiding the need for toxic or expensive reagents beilstein-journals.org. The mechanism involves the reduction of the imine at the cathode to form a stable radical anion, which then engages in a nucleophilic attack on the dihaloalkane beilstein-journals.org.

Another significant area of research is the development of annulation strategies. The 1,3-azadiene-anhydride reaction , for example, has been leveraged for the stereocontrolled synthesis of highly functionalized piperidines bearing multiple contiguous stereocenters rsc.org. Mechanistic studies of related heterocyclic reactions have also yielded valuable insights. For instance, the reaction of amidines with 1,2,3-triazines to form pyrimidines was shown through isotopic labeling and computational studies to proceed via an addition/N₂ elimination/cyclization pathway , rather than a conventional Diels-Alder reaction nih.govresearchgate.net. The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the azine ring nih.govresearchgate.net.

Recent mechanistic studies on a cobalt-catalyzed, light-induced alkene hydroaminocarbonylation have shed light on the initial photochemical activation step, revealing how light drives the formation of the active catalyst acs.org. Furthermore, this work identified an amine-assisted nucleophilic substitution as the most favorable pathway for product formation, a finding that could be a general motif in other hydrocarbonylations acs.org. Similarly, the proposed mechanism for a regioselective amination reaction on a complex natural product involves the initial formation of a hydrogen-bonded precomplex, which positions the amine nucleophile for attack acs.org. This is followed by tautomerization and aerobic oxidation to yield the final imine-containing product acs.org.

Advanced Computational Modeling Techniques

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of piperidine-based compounds, including their imine derivatives. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights that complement and guide experimental work.

DFT calculations are frequently used to explore the energetic behavior and stability of newly synthesized molecules. For instance, DFT has been employed to study novel piperidin-4-one imine derivatives, with the results helping to deduce the molecular structure in combination with spectroscopic and X-ray diffraction techniques nih.gov. The optimized geometry and various reactivity parameters can be calculated, and the theoretical findings often show good agreement with experimental data on bond lengths and angles nih.govresearchgate.net. DFT has also been used to determine the optimal temperature conditions for the synthesis of specific imines derived from piperidine-containing precursors by calculating thermodynamic parameters like ΔH, ΔS, and ΔG ijnc.ir.

QSAR modeling is another powerful computational approach, particularly in the context of drug design. In one study, QSAR models were developed for a series of furan-pyrazole piperidine derivatives based on 3D and 2D autocorrelation descriptors nih.gov. These models successfully established a correlation between the molecular structure and the biological activity (in this case, inhibitory concentration against specific cancer cell lines), demonstrating predictive ability that was confirmed through internal and external validation nih.gov.

The predictive power of computational modeling is highlighted by recent work on the synthesis of azetidines, where models were developed to predict which reactant pairs would successfully form the desired products under photocatalytic conditions mit.edu. This approach allows researchers to prescreen compounds computationally, saving significant time and resources compared to a trial-and-error experimental process mit.edu.

| Computational Technique | Application in Piperidine/Imine Chemistry | Key Insights |

| Density Functional Theory (DFT) | Geometric optimization, reactivity analysis, thermodynamic calculations | Molecular stability, reaction pathways, optimal synthesis conditions nih.govresearchgate.netijnc.ir |

| QSAR Modeling | Predicting biological activity from molecular structure | Structure-activity relationships, guiding drug design nih.gov |

| Predictive Reaction Modeling | Screening potential reactants for novel syntheses | Identifying successful reaction pairs before experimentation mit.edu |

Integration into Complex Synthetic Targets

This compound and related piperidone structures are valuable intermediates in the synthesis of complex and biologically active molecules. Their inherent functionality allows for diverse chemical modifications, making them key building blocks for pharmaceutical agents.

N-substituted piperidones, which can be readily converted to imines, serve as crucial starting materials for a range of therapeutic agents. An efficient synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one was developed as it is a key precursor for LY317615 (Enzastaurin), an antiangiogenic agent nih.govresearchgate.netfigshare.com. The same synthetic methodology was also applied to produce potential dopamine D₄ receptor antagonists that have been evaluated in clinical trials as antipsychotic agents researchgate.netfigshare.com.

The piperidine ring is a prevalent scaffold in medicinal chemistry, and methods to create highly substituted versions are of great interest. The strategic placement of various functional groups on this three-dimensional framework is ideal for structure-activity relationship studies in drug discovery rsc.org. For example, 2,6-diphenylpiperidin-4-one and its imine derivatives have been synthesized and investigated for their antioxidant and anti-inflammatory properties nih.govcell.com. The presence of both a carbonyl (or imine) and an amine group in the piperidin-4-one skeleton allows for the introduction of a wide range of substituents, leading to diverse classes of compounds such as thiosemicarbazides and oximes nih.govcell.com.

Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of piperidine derivatives. The focus is on developing more environmentally benign processes by reducing waste, avoiding hazardous solvents, and using milder reaction conditions.

A significant advancement is the development of an efficient green chemistry approach to the synthesis of N-substituted piperidones nih.govresearchgate.netfigshare.com. This methodology presents considerable advantages over classical routes like the Dieckman condensation researchgate.netfigshare.com. Green synthesis strategies often involve the use of catalysts, microwave-assistance, solventless conditions, and multicomponent reactions, which lead to higher yields, shorter reaction times, and simpler workup procedures rasayanjournal.co.in.

Solvent-free synthesis is a key aspect of green chemistry. Mechanochemical grinding procedures and copper-catalyzed reactions conducted under neat conditions are examples of methods that achieve high yields while minimizing environmental impact mdpi.com. The use of water as a solvent is another important green approach. For instance, an iridium(III)-catalyzed synthesis of substituted piperidines uses water as a solvent, which not only makes the process more environmentally friendly but also prevents the racemization of enantioenriched substrates nih.gov.

Biocatalysis, the use of enzymes to perform chemical transformations, is also gaining traction. Enzymes like imine reductases and transaminases are being employed to produce chiral amines and piperidine cores with high selectivity, often through processes like dynamic kinetic resolution mdpi.com. These enzymatic methods can replace multi-step chemical processes that may use hazardous reagents like sodium azide mdpi.com. Furthermore, electrochemical methods, such as the electroreductive cyclization of imines in a flow microreactor, are considered green as they can eliminate the need for toxic chemical reagents beilstein-journals.org.

Supramolecular Assembly and Coordination Chemistry (as a ligand)

The imine nitrogen and adjacent atoms in this compound and its derivatives provide excellent coordination sites for metal ions. This makes them valuable ligands in the field of supramolecular and coordination chemistry, where they can be used to construct complex, self-assembled architectures.

The formation of these supramolecular structures is driven by the directional and predictable nature of metal-ligand coordination bonds nih.gov. The design of the organic ligand is crucial, as it contains the "coded" information that dictates the final architecture of the assembly nih.govhud.ac.uk. Hydrazone and oxime derivatives of piperidin-4-one are noted to be important ligands for forming coordination complexes due to the presence of electronegative nitrogen, sulfur, and oxygen atoms, which increases their coordination potential nih.gov.

These assemblies are further stabilized by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces nih.govanalis.com.my. For instance, ligands analogous to this compound, such as 2-(2′-Pyridyl)imidazole, act as excellent chelating agents for metal ions and are also effective "supramolecular glues" due to their ability to form extensive hydrogen bonding and π-stacking interactions researchgate.net. These interactions help to organize discrete coordination units into higher-dimensional systems with geometries described as linear, zig-zag, ladder-like, and helical researchgate.net.

The resulting metallosupramolecular structures can take various forms, including two-dimensional macrocycles and grids or three-dimensional cages, cylinders, and capsules hud.ac.ukgla.ac.uk. The specific outcome depends on the geometry of the ligand and the coordination preference of the metal ion. This coordination-driven self-assembly has been used to create complex architectures, such as a Mn(II)₁₆ square grid from a tetratopic bis(hydrazone) ligand gla.ac.uk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.